molecular formula C33H28N2O7 B11623216 Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 421580-74-7

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11623216
CAS No.: 421580-74-7
M. Wt: 564.6 g/mol
InChI Key: KKVBXAGGXSYHDW-UHFFFAOYSA-N
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Description

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including nitrophenyl and furan moieties. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as calcium channel blockers.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The nitrophenyl and furan groups may also interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofurans: Compounds containing a benzene ring fused to a furan ring.

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Naphthalenes: Compounds containing two fused benzene rings.

Uniqueness

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both nitrophenyl and furan groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

421580-74-7

Molecular Formula

C33H28N2O7

Molecular Weight

564.6 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H28N2O7/c1-21-29(32(36)40-19-23-10-5-3-6-11-23)31(28-17-16-27(42-28)25-14-9-15-26(18-25)35(38)39)30(22(2)34-21)33(37)41-20-24-12-7-4-8-13-24/h3-18,31,34H,19-20H2,1-2H3

InChI Key

KKVBXAGGXSYHDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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